N-1-adamantyl-4-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide
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Overview
Description
N-1-adamantyl-4-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide is a useful research compound. Its molecular formula is C24H27ClN2O2S2 and its molecular weight is 475.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 474.1202481 g/mol and the complexity rating of the compound is 749. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Anti-Proliferative Activities
Research on adamantyl-substituted compounds, including structures similar to the one specified, has demonstrated significant antimicrobial and anti-proliferative activities. For instance, compounds with adamantane and thiazolidinone structures have shown marked broad-spectrum antibacterial activities and good activity against Candida albicans. These compounds have also displayed significant anti-proliferative activity against various human tumor cell lines, highlighting their potential as therapeutic agents in treating microbial infections and cancer (Al-Mutairi et al., 2019).
Synthesis and Characterization
The synthesis of adamantyl-substituted compounds involves various chemical reactions, including the Biginelli reaction for creating adamantylated pyrimidines and cyclization reactions for thiazolidin-4-ones. These processes are critical for producing compounds with specific antimicrobial and anti-proliferative properties. The structural characterization of these compounds, including their crystal structures and vibrational spectra, provides insights into their stability and interactions, which are essential for understanding their biological activities (Lashmanova et al., 2016; Saeed et al., 2017).
Molecular Interactions and Docking Studies
The evaluation of noncovalent interactions in N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines through crystallographic and Quantum Theory of Atoms in Molecules (QTAIM) analysis has provided quantitative assessments of these interactions. Understanding these interactions is crucial for the development of new therapeutic agents, as they play a significant role in the stability and biological activity of these compounds (El-Emam et al., 2020).
Anti-HIV Activities
Adamantyl-substituted thiazolidin-4-ones have been explored for their anti-HIV-1 activities. These studies have revealed compounds with modest to remarkable antiviral potencies, highlighting the adamantane moiety's importance in their eventual antiviral activity. These findings underscore the potential of adamantyl-substituted compounds in developing new anti-HIV therapies (Balzarini et al., 2007).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(1-adamantyl)-4-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN2O2S2/c25-19-5-3-15(4-6-19)11-20-22(29)27(23(30)31-20)7-1-2-21(28)26-24-12-16-8-17(13-24)10-18(9-16)14-24/h3-6,11,16-18H,1-2,7-10,12-14H2,(H,26,28)/b20-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJQEKAKWKLDLM-JAIQZWGSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)CCCN4C(=O)C(=CC5=CC=C(C=C5)Cl)SC4=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)CCCN4C(=O)/C(=C/C5=CC=C(C=C5)Cl)/SC4=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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